

Application of 2-Butylhexanoic Acid in the Synthesis of Novel NOD2 Agonists

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Compound of Interest

Compound Name: 2-Butylhexanoic acid

Cat. No.: B1217910

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in immunology, medicinal chemistry, and vaccine development.

Introduction

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting bacterial peptidoglycan fragments, specifically muramyl dipeptide (MDP).^[1] Activation of NOD2 triggers a signaling cascade that culminates in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response. This central role in immunity makes NOD2 an attractive target for the development of novel vaccine adjuvants and immunomodulatory agents. Structure-activity relationship (SAR) studies of MDP and its synthetic analogs, known as desmuramylpeptides, have revealed that modifications enhancing lipophilicity can significantly improve their biological activity.^{[2][3][4]} Increased lipophilicity can facilitate membrane permeability and interaction with the NOD2 receptor.^[2] This application note details the use of **2-butylhexanoic acid**, a branched-chain C10 carboxylic acid, in the synthesis of novel lipophilic NOD2 agonists, providing a rationale, detailed synthetic protocols, and methods for their biological evaluation.

Rationale for using 2-Butylhexanoic Acid

The incorporation of lipid moieties into NOD2 agonists is a well-established strategy to enhance their potency and in vivo efficacy.[2][4][5] Lipophilic derivatives often exhibit improved cell membrane penetration and may facilitate insertion into liposomal delivery systems, which can act as depots and enhance antigen presentation.[2][5][6] While linear fatty acids like stearic acid (C18) and lauric acid (C12) have been successfully used, the unique branched structure of **2-butylhexanoic acid** offers a novel approach to modulating the physicochemical properties of NOD2 agonists.[2] The branched alkyl chain may influence the molecule's conformation, membrane interaction dynamics, and ultimately, its biological activity in a distinct manner compared to linear acyl chains. This provides an opportunity to fine-tune the structure-activity relationship and potentially develop NOD2 agonists with optimized adjuvant properties.

Data on Lipophilic NOD2 Agonists

The following table summarizes the in vitro activity of various acylated desmuramylpeptide NOD2 agonists, demonstrating the impact of the acyl chain on their potency. The data is derived from studies on analogous compounds and provides a benchmark for evaluating new derivatives synthesized with **2-butylhexanoic acid**.

Compound ID	Acyl Group	Core Peptide	EC50 (nM)	Fold Activation (at 2 μ M)	Reference
1	trans-Feruloyl	Gly-L-Val-D-Glu	89	-	[2]
77	Lauroyl (C12)	Dicyclopentyl -modified core	243	-	[2]
78	Stearoyl (C18)	Dicyclopentyl -modified core	6160	-	[2]
81	Stearoyl (C18)	L-Threonine- containing core	1450	-	[2]
40	Adamantane acetyl	Modified tripeptide	4.5	-	[7]
38	Dicyclopentyl	Modified tripeptide	35	-	[7]
27-31	Various N- acyl groups	Muramyl dipeptide	-	>2-fold vs control	[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a novel NOD2 agonist using **2-buthylhexanoic acid**, based on established methods for the synthesis of N-acylated desmuramylpeptides.[\[2\]](#)

Protocol 1: Synthesis of N-(2-Butylhexanoyl)-desmuramylpeptide

This protocol describes the coupling of **2-buthylhexanoic acid** to a model desmuramylpeptide core (e.g., L-Ala-D-isoGln).

Materials:

- L-Alanine-D-isoglutamine methyl ester hydrochloride (or a similar dipeptide core)
- **2-Butylhexanoic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and stirring equipment

Procedure:

- **Dipeptide Preparation:** Dissolve L-Alanine-D-isoglutamine methyl ester hydrochloride (1 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir the solution at room temperature for 10 minutes to neutralize the hydrochloride salt.
- **Activation of 2-Butylhexanoic Acid:** In a separate flask, dissolve **2-butylhexanoic acid** (1.2 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
- **Coupling Reaction:** Add the activated **2-butylhexanoic acid** solution dropwise to the dipeptide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir

overnight.

- **Work-up:** Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl (3 times), saturated sodium bicarbonate solution (3 times), and brine (once). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., methanol/DCM) to yield the N-(2-butylhexanoyl)-L-Ala-D-isoGln methyl ester.
- **Saponification (Optional):** To obtain the free acid, dissolve the purified ester in a mixture of methanol and water. Add LiOH (2 equivalents) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the final product.

Protocol 2: In vitro Evaluation of NOD2 Agonist Activity

This protocol describes the use of a commercially available HEK-Blue™ NOD2 reporter cell line to determine the biological activity of the synthesized compound.

Materials:

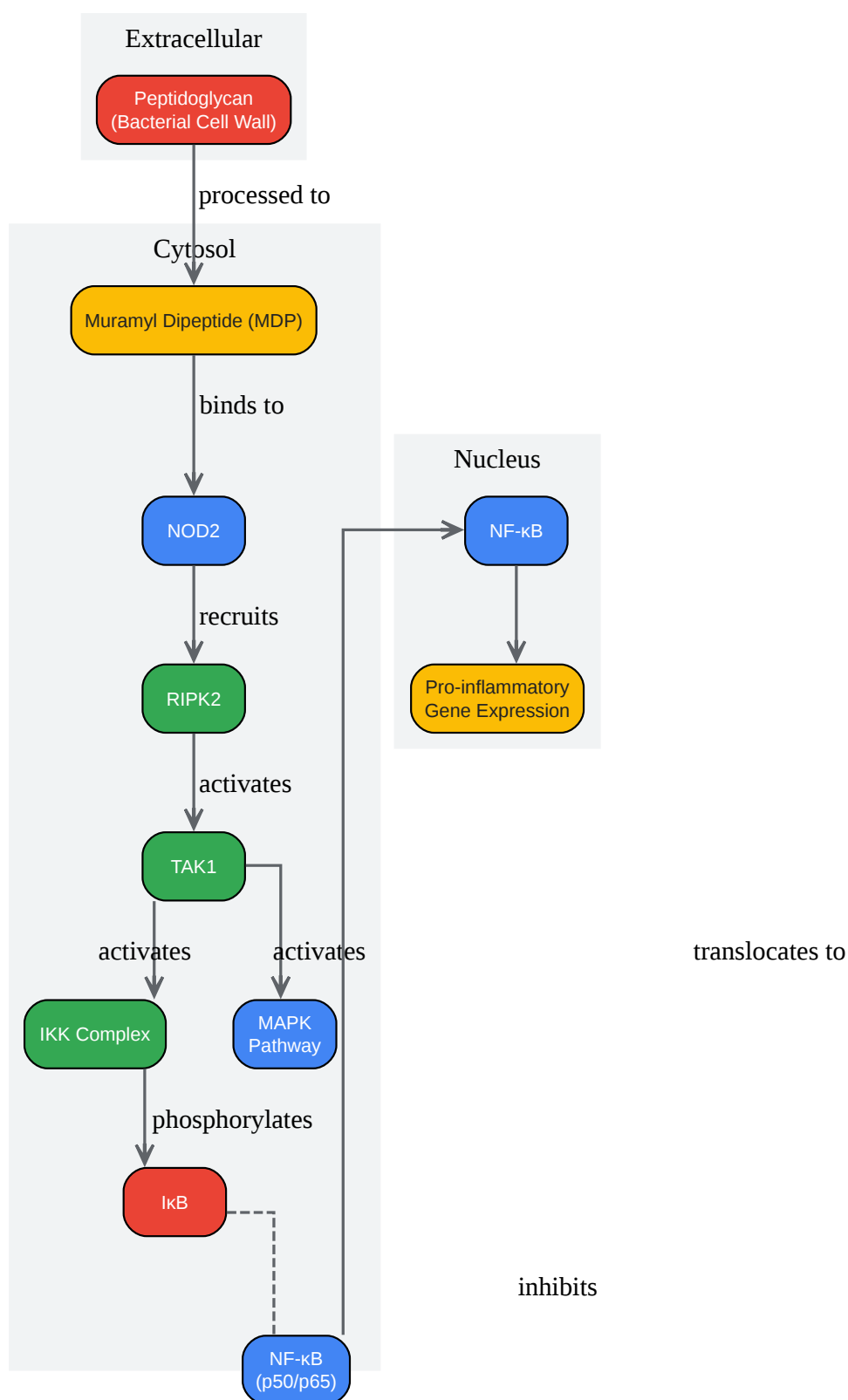
- HEK-Blue™ NOD2 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen)
- Synthesized N-(2-butylhexanoyl)-desmuramylpeptide
- Muramyl dipeptide (MDP) as a positive control
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Spectrophotometer (620-650 nm)

Procedure:

- **Cell Seeding:** Seed HEK-Blue™ NOD2 cells into a 96-well plate at a density of 5×10^4 cells/well in 180 μ L of HEK-Blue™ Detection medium.
- **Compound Preparation:** Prepare a stock solution of the synthesized compound and MDP in sterile PBS or DMSO. Perform serial dilutions to obtain the desired final concentrations for the dose-response curve.
- **Cell Stimulation:** Add 20 μ L of the compound dilutions to the respective wells. Include wells with MDP as a positive control and vehicle (PBS or DMSO) as a negative control.
- **Incubation:** Incubate the plate at 37 °C in a 5% CO2 incubator for 18-24 hours.
- **Measurement:** Measure the absorbance of the supernatant at 620-650 nm using a spectrophotometer. The absorbance is directly proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is an indicator of NF- κ B activation.
- **Data Analysis:** Calculate the fold induction of NF- κ B activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for the synthesized compound.

Visualizations

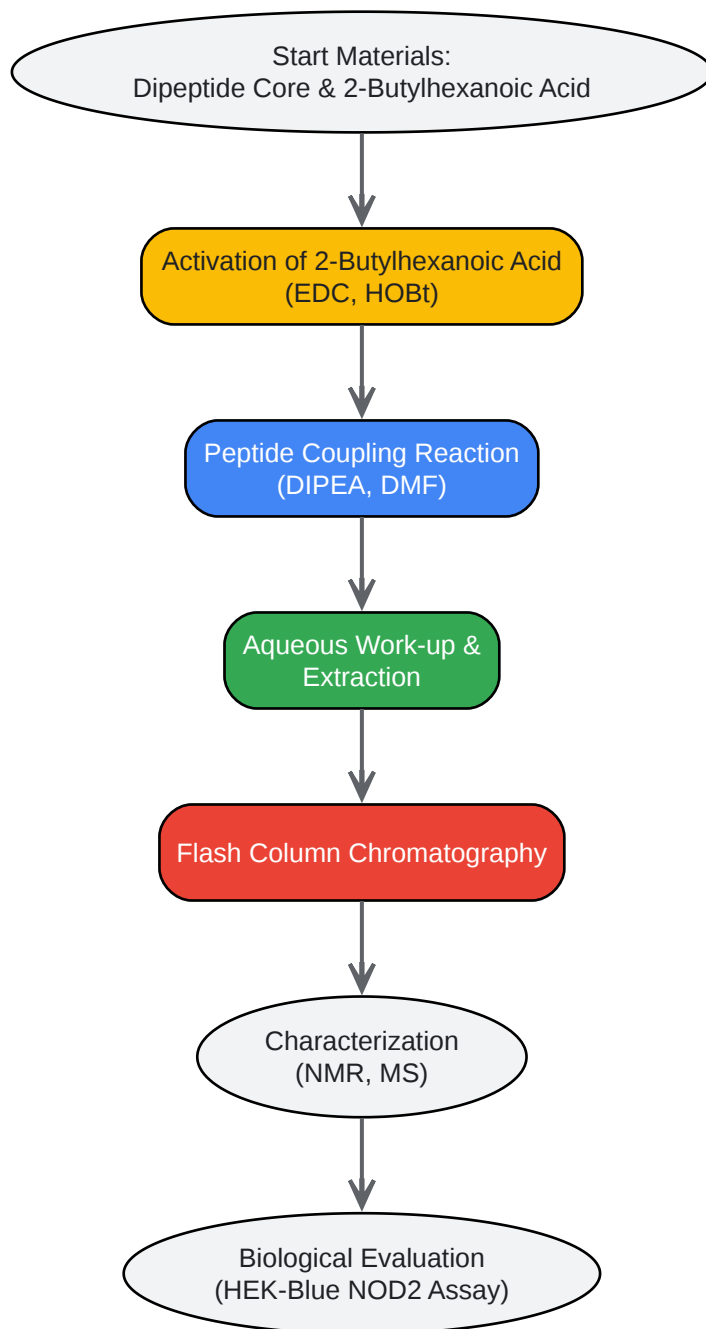
NOD2 Signaling Pathway



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Caption: Simplified NOD2 signaling cascade upon recognition of MDP.

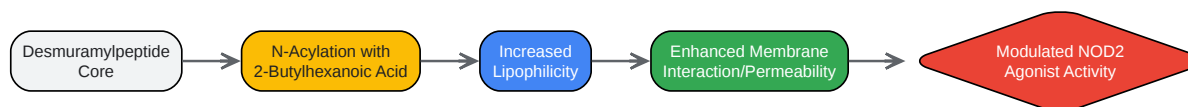
Synthetic Workflow



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Caption: General workflow for the synthesis and evaluation of N-acylated NOD2 agonists.

Structure-Activity Relationship Logic



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Caption: Rationale for improved NOD2 agonist activity through lipophilic modification.

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